1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene

Catalog No.
S14630381
CAS No.
M.F
C10H9BrClF3O
M. Wt
317.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)ben...

Product Name

1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene

IUPAC Name

2-(3-bromopropyl)-4-chloro-1-(trifluoromethoxy)benzene

Molecular Formula

C10H9BrClF3O

Molecular Weight

317.53 g/mol

InChI

InChI=1S/C10H9BrClF3O/c11-5-1-2-7-6-8(12)3-4-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

GILLEVPBZLEOHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCCBr)OC(F)(F)F

1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene is an organic compound characterized by a benzene ring that is substituted with a bromopropyl group, a chloro group, and a trifluoromethoxy group. Its molecular formula is C10H9BrClF3C_{10}H_{9}BrClF_{3} and it has a molecular weight of 333.60 g/mol. The compound's structure allows for various chemical interactions due to the presence of multiple functional groups, making it of interest in both synthetic and biological chemistry.

  • Substitution Reactions: The bromopropyl group can be replaced by other nucleophiles under suitable conditions.
  • Oxidation and Reduction: It can be oxidized or reduced to yield different derivatives.
  • Coupling Reactions: 1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene can participate in coupling reactions to create more complex molecules, often utilizing strong bases or oxidizing agents.

Research into the biological activity of 1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene suggests it may interact with various biological molecules, potentially influencing biochemical pathways. The exact mechanisms and targets of its action remain an area of active investigation, particularly regarding its therapeutic potential.

The synthesis of this compound typically involves multiple steps:

  • Bromination: A suitable precursor undergoes bromination to introduce the bromopropyl group.
  • Chlorination: The introduction of the chloro group follows.
  • Trifluoromethoxy Group Introduction: Finally, the trifluoromethoxy group is added.

Optimizing reaction conditions, including catalysts and solvents, is crucial for achieving high yields and purity during synthesis. Recent advancements in photoredox catalysis have also been explored to streamline the synthesis process .

1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene has several applications:

  • Organic Synthesis: Serves as a building block for creating more complex organic molecules.
  • Biological Research: Studied for its interactions with biological systems, which may reveal insights into its potential medicinal properties.
  • Material Science: Utilized in developing new materials or as intermediates in chemical manufacturing processes .

Interaction studies focus on understanding how this compound interacts with various biological targets. These studies are essential for elucidating its potential pharmacological effects and mechanisms of action. The specific interactions depend on the context of use and the particular biological systems being studied.

Several compounds share structural similarities with 1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene. Key comparisons include:

Compound NameStructural FeaturesUnique Aspects
1-(3-Bromopropyl)-3-(trifluoromethyl)benzeneBromopropyl and trifluoromethyl groupsDifferent positioning of trifluoromethyl group
1-Bromo-3,5-bis(trifluoromethyl)benzeneMultiple trifluoromethyl substituentsEnhanced electron-withdrawing effects
1-Bromo-2-(trifluoromethoxy)benzeneTrifluoromethoxy instead of trifluoromethylVariation in reactivity due to ether vs. thioether nature

The uniqueness of 1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene lies in its specific combination of substituents, which provides distinct reactivity patterns and potential applications compared to similar compounds .

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Exact Mass

315.94774 g/mol

Monoisotopic Mass

315.94774 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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